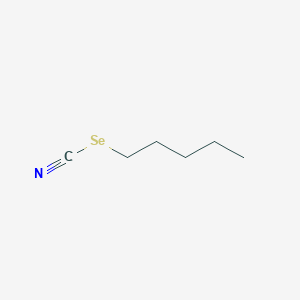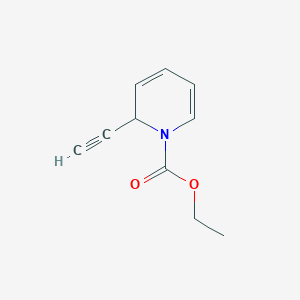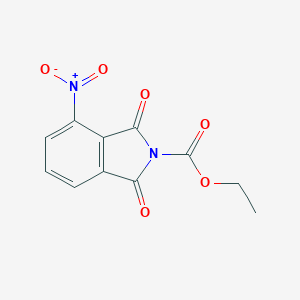
Pentyl selenocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl selenocyanate is a chemical compound that has gained considerable attention in the field of scientific research due to its unique properties and potential applications. It is a member of the selenocyanate family of compounds, which are known for their diverse range of biological and chemical activities. Pentyl selenocyanate is synthesized using a variety of methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of pentyl selenocyanate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This inhibition leads to an increase in oxidative stress, which can induce cell death in cancer cells. Pentyl selenocyanate has also been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the regulation of inflammation.
Effets Biochimiques Et Physiologiques
Pentyl selenocyanate has a number of biochemical and physiological effects on the body. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to reduce inflammation in the body, which can help alleviate symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using pentyl selenocyanate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using a variety of methods. However, one limitation is its toxicity, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are many potential future directions for the study of pentyl selenocyanate. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for pentyl selenocyanate in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Other potential future directions include exploring its use in the treatment of inflammatory diseases and its potential as an antioxidant supplement.
Méthodes De Synthèse
Pentyl selenocyanate can be synthesized using a variety of methods, including the reaction of pentyl cyanide with selenium powder, the reaction of pentyl isocyanate with hydrogen selenide, and the reaction of pentyl isothiocyanate with selenium dioxide. The most commonly used method involves the reaction of pentyl cyanide with selenium powder in the presence of a catalyst such as copper or zinc. This method yields high purity pentyl selenocyanate, which can be further purified using distillation or chromatography.
Applications De Recherche Scientifique
Pentyl selenocyanate has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties, which make it a promising candidate for cancer therapy. It also has antioxidant properties, which can help protect cells from oxidative damage. Additionally, pentyl selenocyanate has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Propriétés
Numéro CAS |
163398-03-6 |
|---|---|
Nom du produit |
Pentyl selenocyanate |
Formule moléculaire |
C6H11NSe |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
pentyl selenocyanate |
InChI |
InChI=1S/C6H11NSe/c1-2-3-4-5-8-6-7/h2-5H2,1H3 |
Clé InChI |
CECRYZRJRPIGMC-UHFFFAOYSA-N |
SMILES |
CCCCC[Se]C#N |
SMILES canonique |
CCCCC[Se]C#N |
Autres numéros CAS |
163398-03-6 |
Synonymes |
PENTYLSELENOCYANATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)






![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)



